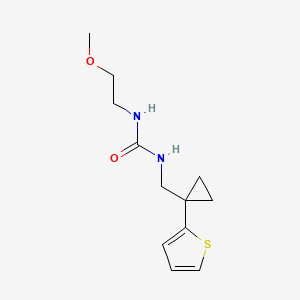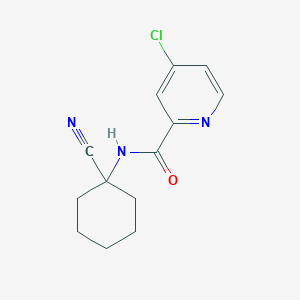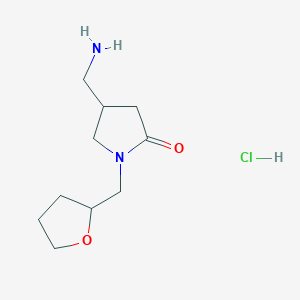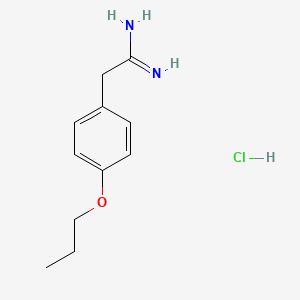
N-(4-bromophenyl)-2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide, commonly known as diflufenican, is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical class of aryloxyphenoxypropionate and is known for its selective action against broadleaf weeds.
Wirkmechanismus
Diflufenican acts by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are required for photosynthesis and protect plants from oxidative stress. Diflufenican inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids, thereby leading to the accumulation of phytoene, a colorless precursor of carotenoids. The accumulation of phytoene disrupts the photosynthetic process and eventually leads to the death of the plant.
Biochemical and Physiological Effects:
Diflufenican has been shown to have no significant effect on the biochemical and physiological processes of crops. It does not affect the yield or quality of crops when used at recommended doses. However, it can affect the growth and development of non-target plants, which can be a concern in areas where there is a high risk of drift.
Vorteile Und Einschränkungen Für Laborexperimente
Diflufenican is a widely used herbicide in agriculture, and its mode of action has been extensively studied. It is a useful tool for researchers studying the biosynthesis of carotenoids and the photosynthetic process in plants. However, diflufenican can be toxic to some non-target organisms, and its use should be restricted in areas where there is a risk of drift.
Zukünftige Richtungen
There are several future directions for the study of diflufenican. One area of research is to develop new formulations of diflufenican that are more effective against resistant weeds. Another area of research is to study the impact of diflufenican on non-target organisms, such as pollinators and soil microorganisms. Additionally, more research is needed to understand the long-term effects of diflufenican on the environment and human health. Finally, there is a need to develop sustainable weed management strategies that reduce the reliance on herbicides like diflufenican.
Conclusion:
In conclusion, diflufenican is a widely used herbicide that is effective against broadleaf weeds. Its mode of action involves the inhibition of carotenoid biosynthesis in plants, leading to the disruption of the photosynthetic process. Diflufenican has several advantages, such as its selectivity and post-emergence application, but it also has limitations, such as its potential impact on non-target organisms. Future research should focus on developing new formulations of diflufenican, studying its impact on non-target organisms, and developing sustainable weed management strategies.
Synthesemethoden
The synthesis of diflufenican involves the reaction of 4-bromoaniline with 4-chloro-2-methylphenol in the presence of a base to form 4-(4-chloro-2-methylphenoxy)aniline. This intermediate is then reacted with 2,2-difluoroacetyl chloride in the presence of a base to form diflufenican. The overall synthesis of diflufenican is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
Diflufenican has been extensively studied for its herbicidal properties. It is known to be effective against a wide range of broadleaf weeds, including chickweed, groundsel, and mayweed. Diflufenican is particularly useful in crops such as wheat, barley, and oilseed rape, where it can be applied post-emergence without causing any harm to the crops.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClF2NO2/c1-9-8-11(17)4-7-13(9)22-15(18,19)14(21)20-12-5-2-10(16)3-6-12/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCKCJZPFUCNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2854207.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2854208.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2854215.png)
![Methyl (2R)-2-[benzyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2854217.png)



![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2854222.png)
![N-[[2-[4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2854223.png)
